1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione
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Overview
Description
1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione is a heterocyclic compound that features a thieno-oxazine core structure
Preparation Methods
The synthesis of 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of gold(I) catalysts to facilitate the cycloisomerization of N-(2-alkynyl)aryl benzamides . This reaction proceeds under mild conditions and yields the desired oxazine derivatives in good yields. Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, allowing for the introduction of various functional groups. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(4-methoxybenzyl)-1H-thieno[2,3-d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
- 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carbonitrile
- Methyl 1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-6-carboxylate These compounds share similar core structures but differ in their substituents and specific properties. The uniqueness of this compound lies in its thieno-oxazine core, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11NO4S |
---|---|
Molecular Weight |
289.31 g/mol |
IUPAC Name |
1-[(4-methoxyphenyl)methyl]thieno[2,3-d][1,3]oxazine-2,4-dione |
InChI |
InChI=1S/C14H11NO4S/c1-18-10-4-2-9(3-5-10)8-15-12-11(6-7-20-12)13(16)19-14(15)17/h2-7H,8H2,1H3 |
InChI Key |
UTVFVQSOWWTMCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CS3)C(=O)OC2=O |
Origin of Product |
United States |
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